Cas no 1152544-06-3 (5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid)
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid
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- MDL: MFCD19706878
- Inchi: 1S/C14H10N2O2/c17-14(18)12-8-15-16-13(12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,15,16)(H,17,18)
- InChI Key: QHAPNUGEULNKJM-UHFFFAOYSA-N
- SMILES: OC(C1C=NNC=1C1C=CC2C=CC=CC=2C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 321
- Topological Polar Surface Area: 66
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB424272-1 g |
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid |
1152544-06-3 | 1g |
€623.20 | 2023-04-24 | ||
| abcr | AB424272-5 g |
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid |
1152544-06-3 | 5g |
€1248.00 | 2023-04-24 | ||
| abcr | AB424272-1g |
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid; . |
1152544-06-3 | 1g |
€623.20 | 2025-02-21 | ||
| abcr | AB424272-5g |
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid; . |
1152544-06-3 | 5g |
€1248.00 | 2025-02-21 | ||
| Enamine | EN300-1852964-1g |
5-(naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid |
1152544-06-3 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1852964-5g |
5-(naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid |
1152544-06-3 | 5g |
$1614.0 | 2023-09-18 | ||
| Enamine | EN300-1852964-10g |
5-(naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid |
1152544-06-3 | 10g |
$2393.0 | 2023-09-18 | ||
| Chemenu | CM256396-1g |
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid |
1152544-06-3 | 95%+ | 1g |
$617 | 2023-01-19 | |
| Enamine | EN300-1852964-0.05g |
5-(naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid |
1152544-06-3 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1852964-0.1g |
5-(naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid |
1152544-06-3 | 0.1g |
$490.0 | 2023-09-18 |
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid Suppliers
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid
Research Briefing on 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1152544-06-3)
5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1152544-06-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the naphthalene and pyrazole moieties, make it a promising scaffold for the design of novel bioactive molecules.
Recent studies have explored the synthetic pathways for 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid, with a particular emphasis on optimizing yield and purity. One notable approach involves the condensation of 2-acetylnaphthalene with diethyl oxalate, followed by cyclization and hydrolysis to yield the target compound. Advances in catalytic methods and green chemistry principles have further improved the efficiency of these synthetic routes, making the compound more accessible for research and development purposes.
In terms of biological activity, 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid has demonstrated promising results in preliminary screenings. The compound has shown inhibitory effects against a range of enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are implicated in inflammatory and neurological disorders. Additionally, its ability to modulate protein-protein interactions has sparked interest in its potential as a therapeutic agent for cancer and autoimmune diseases.
Further investigations into the compound's mechanism of action have revealed its ability to interact with specific molecular targets, such as the NF-κB signaling pathway. This interaction suggests a potential role in attenuating inflammatory responses and reducing oxidative stress. Computational modeling and structure-activity relationship (SAR) studies have provided insights into the structural determinants of its bioactivity, guiding the design of derivatives with enhanced potency and selectivity.
Despite these promising findings, challenges remain in the development of 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid as a therapeutic agent. Issues such as solubility, bioavailability, and metabolic stability need to be addressed through further chemical modifications and formulation strategies. Ongoing research is also exploring the compound's potential in combination therapies, where it may synergize with existing drugs to improve efficacy and reduce side effects.
In conclusion, 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities and potential therapeutic applications warrant continued investigation. Future studies should focus on optimizing its pharmacological properties and advancing it through preclinical and clinical development stages. This briefing underscores the importance of interdisciplinary collaboration in harnessing the full potential of this compound for the benefit of human health.
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